2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
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Description
2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H20N2O8S and its molecular weight is 448.45. The purity is usually 95%.
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Biological Activity
2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known for their diverse biological activities. The molecular formula is C20H20N2O4 with a molecular weight of approximately 352.38 g/mol .
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against certain bacterial strains. This activity is often attributed to the ability of the benzo[d][1,3]dioxole group to interact with bacterial cell membranes .
- Anticancer Properties : Studies have demonstrated that derivatives of benzo[d][1,3]dioxole can inhibit cancer cell proliferation. For instance, related compounds have been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways .
- Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . This inhibition helps increase acetylcholine levels in the brain, potentially improving cognitive function.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroprotective | AChE inhibition | |
Cytotoxicity | Varying effects on tumor cell lines |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of benzo[d][1,3]dioxole derivatives, it was found that these compounds significantly inhibited the growth of solid tumor cell lines. The mechanism involved modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, leading to reduced tumor proliferation .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. These studies demonstrated that certain derivatives could significantly reduce Aβ-induced neurotoxicity in neuronal cell lines through AChE inhibition and modulation of apoptotic pathways .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S.C2H2O4/c21-14(17-2-1-9-25-17)11-19-5-7-20(8-6-19)18(22)13-3-4-15-16(10-13)24-12-23-15;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWUTDITDDWCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.